1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
The synthesis of 1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the reaction of 1,3-dimethyluracil with 4-phenylpiperazine in the presence of a suitable coupling agent . The reaction conditions typically involve heating the reactants in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting AChE, the compound increases the levels of acetylcholine, which can enhance cognitive function and memory . Molecular docking studies have shown that the compound binds to the active site of AChE, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:
1,3-dimethyluracil: A simpler pyrimidine derivative with fewer pharmacological activities.
2,4-dihydroxy-1,3-dimethylpyrimidine: Another pyrimidine derivative with different chemical properties and applications.
4,6-dimethyl-2-mercaptopyrimidine: A compound with sulfur-containing functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact effectively with acetylcholinesterase and potentially serve as a lead compound for drug development .
Properties
IUPAC Name |
1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-18-14(12-15(22)19(2)17(18)24)16(23)21-10-8-20(9-11-21)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNBEXPIXMKKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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